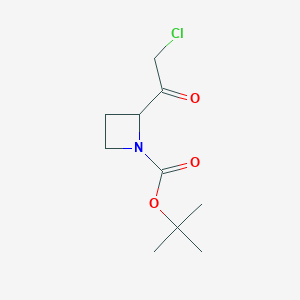
Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H16ClNO3 and a molecular weight of 233.69 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a chloroacetyl group.
準備方法
The synthesis of tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chloroacetyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to control the reactivity of the chloroacetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反応の分析
Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the reaction .
類似化合物との比較
Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound has a similar structure but with an oxoethyl group instead of a chloroacetyl group.
This compound (R-isomer): The R-isomer of the compound has a different stereochemistry, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H16ClNO3 |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3 |
InChIキー |
RITDKFINXLSZFM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)
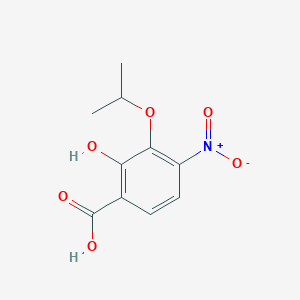
![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
![5-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B15220942.png)
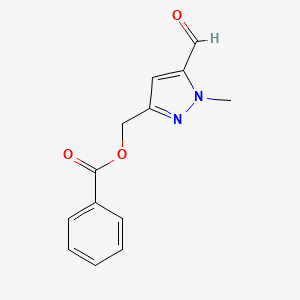
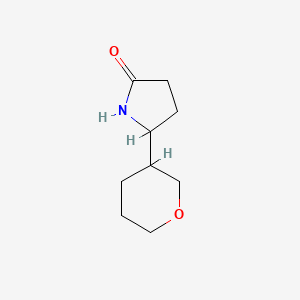
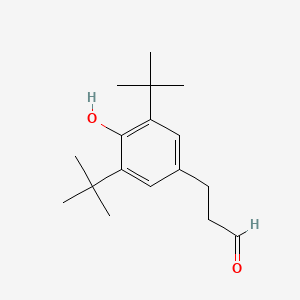
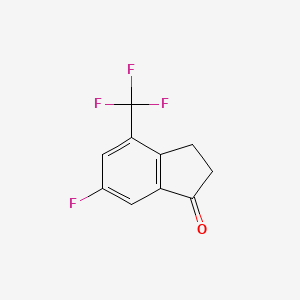

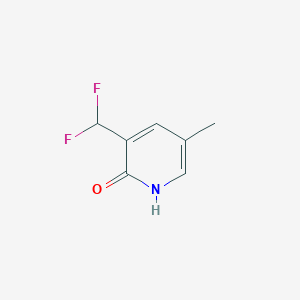

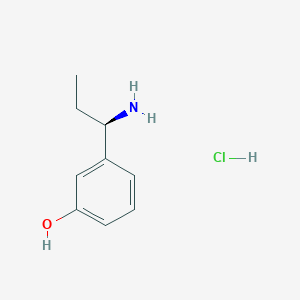
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221022.png)
